molecular formula C23H28N2O8S B2686144 3,6-diethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-48-7

3,6-diethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2686144
CAS No.: 864926-48-7
M. Wt: 492.54
InChI Key: HRJYCDMZJIKWOE-UHFFFAOYSA-N
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Description

Its structure features:

  • Diethyl ester groups at positions 3 and 6, which influence solubility and metabolic stability.
  • A 3,4,5-trimethoxybenzamido substituent at position 2, a motif commonly associated with microtubule-targeting activity due to its structural resemblance to colchicine and combretastatin analogs .
  • A partially saturated thieno[2,3-c]pyridine core, which enhances conformational flexibility for target binding .

This compound is synthesized via multi-step reactions involving esterification and amidation, as described for structurally related analogs in and . Its antitubulin activity is inferred from the biological evaluation of similar derivatives, which inhibit tubulin polymerization by binding to the colchicine site .

Properties

IUPAC Name

diethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O8S/c1-6-32-22(27)18-14-8-9-25(23(28)33-7-2)12-17(14)34-21(18)24-20(26)13-10-15(29-3)19(31-5)16(11-13)30-4/h10-11H,6-9,12H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJYCDMZJIKWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions One common approach starts with the preparation of the thieno[2,3-c]pyridine core through a cyclization reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,6-diethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

3,6-diethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-diethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Compound Name Substituents Ester Groups Yield (%) Melting Point (°C) Key Biological Activity References
Target Compound: 3,6-Diethyl 2-(3,4,5-trimethoxybenzamido)-thieno[2,3-c]pyridine-3,6-dicarboxylate 2-(3,4,5-trimethoxybenzamido) 3,6-diethyl N/A N/A Antitubulin (inferred)
Diethyl 2-((3,4,5-trimethoxyphenyl)amino)-thieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3g) 2-((3,4,5-trimethoxyphenyl)amino) 3,6-diethyl 63 67–69 Antitubulin (confirmed)
3-Ethyl 6-Methyl 2-((3,4,5-trimethoxyphenyl)amino)-thieno[2,3-c]pyridine-3,6-dicarboxylate (3f) 2-((3,4,5-trimethoxyphenyl)amino) 3-ethyl, 6-methyl 59 128–130 Antitubulin (confirmed)
3-Cyclopentyl 6-Ethenyl 2-(thiophen-2-ylacetylamino)-thieno[2,3-c]pyridine-3,6-dicarboxylate (JN7) 2-(thiophen-2-ylacetylamino) 3-cyclopentyl, 6-ethenyl N/A N/A Structural studies
Diethyl 3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate 3-amino, 6-(trifluoromethyl) 2,5-diethyl N/A N/A Unreported
6-Ethyl 3-Methyl 2-Amino-thieno[2,3-c]pyridine-3,6-dicarboxylate (CAS 24237-51-2) 2-amino 3-methyl, 6-ethyl N/A N/A Unreported

Structural and Functional Insights:

Substituent Effects: The 3,4,5-trimethoxybenzamido group in the target compound and compound 3g enhances antitubulin activity by mimicking the trimethoxyphenyl moiety of combretastatin A-4, a potent microtubule-disrupting agent . In contrast, amino-substituted analogs (e.g., CAS 24237-51-2) lack this bioactive motif, resulting in unconfirmed activity .

Ester Group Influence :

  • Diethyl esters (target compound, 3g) generally improve lipophilicity and bioavailability compared to methyl or tert-butyl esters (e.g., 3i: 3-tert-butyl 6-ethyl, melting point 60–62°C) .
  • Bulkier esters (e.g., cyclopentyl in JN7) may reduce solubility but enhance target specificity .

Biological Activity :

  • Compounds with confirmed antitubulin activity (e.g., 3g, 3f) exhibit moderate yields (59–63%) and melting points correlated with ester size . The target compound’s activity is inferred from its structural similarity to these analogs.
  • The trifluoromethyl group in ’s compound introduces electron-withdrawing effects, which could modulate reactivity but remains biologically uncharacterized .

Synthetic Considerations :

  • Yields for antitubulin-active derivatives range from 54–70%, with lower yields for acetylated variants (e.g., 3h: 54%) due to steric hindrance .

Biological Activity

Chemical Structure

The compound features a complex structure characterized by:

  • A thieno[2,3-c]pyridine core
  • Two ethyl groups at positions 3 and 6
  • A benzamide moiety with three methoxy groups

Molecular Formula

The molecular formula of the compound is C20H24N2O6SC_{20}H_{24}N_2O_6S.

Anticancer Properties

Recent studies have demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. For instance, a related compound showed cytotoxic effects against breast cancer cell lines MDA-MB-231 and MCF-7. The mechanism involved the induction of apoptosis and modulation of cancer stem cell populations .

Case Study: Cytotoxicity in Breast Cancer

In a study evaluating the cytotoxic effects of a thieno[2,3-c]pyridine derivative:

  • Cell Lines Used : MDA-MB-231 and MCF-7
  • Concentration Range : 0.05 µM to 25 µM
  • Findings :
    • At 0.05 µM, significant cytotoxicity was observed after 24 hours.
    • Maximal cytotoxicity was recorded at 25 µM after 72 hours.
Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 72h
0.05~80~50
2.5~60<50
25<10<10

The biological activity of thieno[2,3-c]pyridine derivatives is primarily attributed to their ability to interact with specific molecular targets:

  • Apoptosis Induction : Compounds induce programmed cell death in cancer cells.
  • Metabolic Pathway Alteration : They impact key metabolic pathways such as glycolysis and gluconeogenesis .

Other Biological Activities

Beyond anticancer effects, related compounds have shown:

  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against various strains.
  • Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation markers in vitro.

Synthetic Approaches

The synthesis of thieno[2,3-c]pyridine derivatives typically involves:

  • Cyclization Reactions : Formation of the thieno ring system.
  • Functionalization : Introduction of ethyl and benzamide groups through acylation and alkylation methods.

Variants and Their Activities

Different structural modifications can lead to variations in biological activity. For example:

  • Substituents on the benzamide moiety can enhance or diminish anticancer efficacy.
  • The position and nature of alkyl groups influence solubility and bioavailability.

Efficacy Against Cancer Cell Lines

Research indicates that compounds derived from thieno[2,3-c]pyridine are promising candidates for further development as anticancer agents due to their potent cytotoxic effects on various cancer cell lines.

Future Directions

Further studies are warranted to explore:

  • The full spectrum of biological activities.
  • Mechanistic studies to elucidate pathways involved in their action.
  • Clinical trials to assess therapeutic potential in human subjects.

Q & A

Basic Research Questions

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires a focus on:

  • Core Construction: Start with thieno[2,3-c]pyridine scaffold synthesis via cyclization reactions (e.g., using Lawesson’s reagent for thiophene ring formation) .
  • Substituent Introduction: Use coupling agents like HATU or EDCI for amidation of the 3,4,5-trimethoxybenzamido group at position 2 .
  • Reaction Monitoring: Employ HPLC or GC to track intermediate formation and optimize solvent systems (e.g., DMF for polar intermediates, dichloromethane for esterification) .
  • Catalyst Screening: Test Pd-based catalysts for cross-coupling steps to reduce side products .

Critical Parameters:

  • Temperature control (e.g., 0–5°C for amide coupling to prevent racemization).
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A tiered approach is recommended:

1H/13C NMR: Confirm regiochemistry of the thienopyridine core (e.g., δ 7.2–7.8 ppm for aromatic protons) and ester groups (δ 4.1–4.3 ppm for ethyl CH2) .

HRMS: Validate molecular weight (e.g., calculated [M+H]+ 545.18 vs. observed 545.17) .

IR Spectroscopy: Identify key functional groups (e.g., 1680–1700 cm⁻¹ for ester C=O; 3300 cm⁻¹ for amide N-H) .

X-ray Crystallography (if feasible): Resolve conformational ambiguities in the fused ring system .

How does the compound’s solubility profile influence formulation for in vitro assays?

Methodological Answer:

  • Solvent Screening: Test DMSO (for stock solutions) and aqueous buffers (PBS with 0.1% Tween-80 for improved dispersion) .
  • LogP Estimation: Use reversed-phase HPLC to determine logP (predicted ~3.5 due to ester and aromatic groups), guiding solvent selection .
  • Dynamic Light Scattering (DLS): Assess colloidal stability in biological media to prevent aggregation .

Advanced Research Questions

What strategies are effective for studying structure-activity relationships (SAR) of the 3,4,5-trimethoxybenzamido substituent?

Methodological Answer:

  • Analog Synthesis: Replace trimethoxy groups with nitro, hydroxyl, or halogens to assess electronic effects on target binding .
  • Biological Assays: Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) or cellular viability tests (IC50 comparisons) .
  • Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets or allosteric sites .

How can researchers investigate the compound’s interaction with cytochrome P450 enzymes to predict metabolic stability?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH cofactor; monitor depletion via LC-MS/MS .
  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS/MS) to detect hydroxylated or demethylated products .
  • CYP Isozyme Profiling: Employ recombinant CYP3A4, 2D6, and 2C9 to identify major metabolizing enzymes .

What experimental designs mitigate stability issues under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/alkaline stress: Expose to 0.1M HCl/NaOH at 40°C for 24h; analyze by HPLC for ester hydrolysis or amide cleavage .
    • Oxidative stress: Treat with 3% H2O2; monitor sulfoxide formation via NMR .
  • Accelerated Stability Testing: Store at 25°C/60% RH and 40°C/75% RH; quantify degradation products monthly .

What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent Models: Administer intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to assess bioavailability and tissue distribution .
  • Toxicokinetics: Measure plasma Cmax, Tmax, and AUC; correlate with histopathology of liver/kidney .
  • BBB Penetration: Use in situ brain perfusion in rats to quantify permeability (logBB >0.3 suggests CNS activity) .

How can crystallographic data resolve conformational flexibility in the thienopyridine core?

Methodological Answer:

  • Crystal Growth: Optimize solvent (e.g., methanol/water) and slow evaporation at 4°C .
  • Data Collection: Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) structures .
  • Software Analysis: Refine with SHELX or OLEX2 to map torsional angles and hydrogen-bonding networks .

How should researchers address contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Assay Validation: Compare cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., luciferase reporter) systems .
  • Statistical Analysis: Apply Bland-Altman plots to quantify inter-assay variability .
  • Orthogonal Confirmation: Validate hits using SPR (binding affinity) and qRT-PCR (downstream gene expression) .

What scale-up challenges arise during transition from milligram to gram synthesis?

Methodological Answer:

  • Reactor Optimization: Replace batch with flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .
  • Cost Analysis: Compare commercial vs. custom-synthesized intermediates (e.g., 3,4,5-trimethoxybenzoyl chloride) .
  • Purity Thresholds: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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